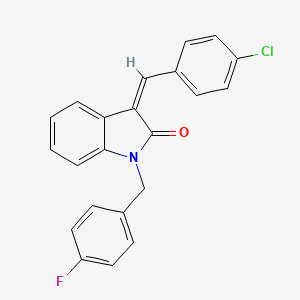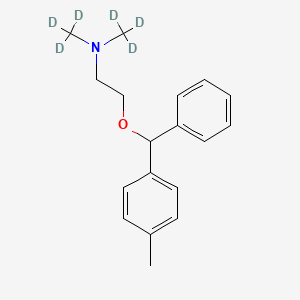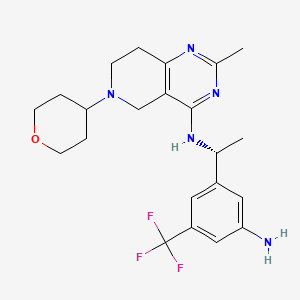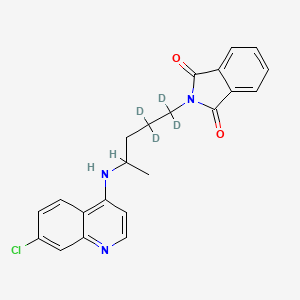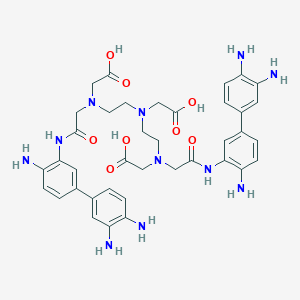
Carbenoxolone-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbenoxolone-d4 is a deuterium-labeled derivative of carbenoxolone, a semi-synthetic compound derived from glycyrrhetinic acid, which is found in the root of the licorice plant. Carbenoxolone is known for its anti-inflammatory properties and has been widely used in the treatment of digestive disorders such as dyspepsia and peptic ulcers . This compound retains these properties and is used primarily in scientific research to study various biological processes and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbenoxolone-d4 is synthesized by incorporating deuterium into the carbenoxolone molecule. The synthesis typically involves the following steps:
Starting Material: Glycyrrhetinic acid is used as the starting material.
Deuteration: The hydrogen atoms in specific positions of the glycyrrhetinic acid molecule are replaced with deuterium atoms through a series of chemical reactions.
Final Product: The deuterated glycyrrhetinic acid is then converted into this compound through esterification and other chemical modifications.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of glycyrrhetinic acid are subjected to deuteration using deuterium gas or deuterated reagents.
Purification: The deuterated intermediate is purified using techniques such as chromatography.
Conversion to this compound: The purified intermediate is then chemically modified to produce this compound.
Chemical Reactions Analysis
Types of Reactions: Carbenoxolone-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carbenoxolone-quinone derivatives.
Reduction: Reduction reactions can convert this compound back to its parent glycyrrhetinic acid derivative.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products: The major products formed from these reactions include carbenoxolone-quinone derivatives, reduced glycyrrhetinic acid derivatives, and substituted this compound compounds .
Scientific Research Applications
Carbenoxolone-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Industry: Utilized in the development of anti-inflammatory drugs and treatments for digestive disorders.
Mechanism of Action
Carbenoxolone-d4 exerts its effects through several mechanisms:
Gap Junction Inhibition: this compound blocks gap junctions by inhibiting connexin proteins, which are essential for cell-to-cell communication.
Pannexin Channel Inhibition: It also inhibits pannexin1 channels, which play a role in ATP release and immune responses.
Enzyme Inhibition: this compound inhibits 11β-hydroxysteroid dehydrogenase, preventing the conversion of inactive cortisone to active cortisol.
Comparison with Similar Compounds
Carbenoxolone-d4 is unique compared to other similar compounds due to its deuterium labeling, which enhances its stability and allows for precise tracking in research studies. Similar compounds include:
Carbenoxolone: The non-deuterated parent compound with similar anti-inflammatory properties.
Glycyrrhetinic Acid: The natural precursor found in licorice root.
Deuterated Glycyrrhetinic Acid Derivatives: Other deuterium-labeled derivatives used for similar research purposes.
This compound stands out due to its enhanced stability and utility in tracing and studying complex biological processes.
Properties
Molecular Formula |
C34H50O7 |
|---|---|
Molecular Weight |
574.8 g/mol |
IUPAC Name |
(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-(3-carboxy-2,2,3,3-tetradeuteriopropanoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C34H50O7/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40)/t21-,23-,24-,27+,30+,31-,32-,33+,34+/m0/s1/i8D2,9D2 |
InChI Key |
OBZHEBDUNPOCJG-ULFJTBQVSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)O)C)C)C)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


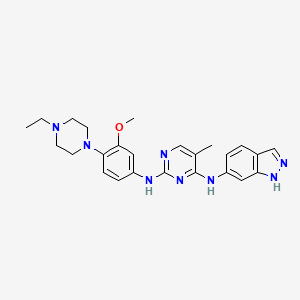
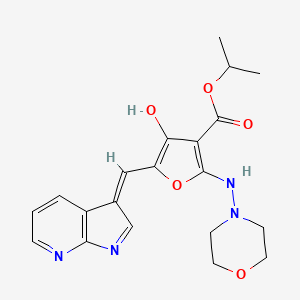
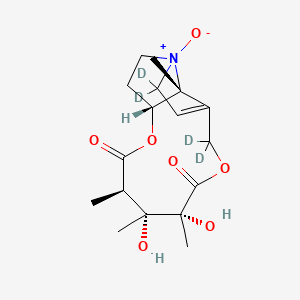
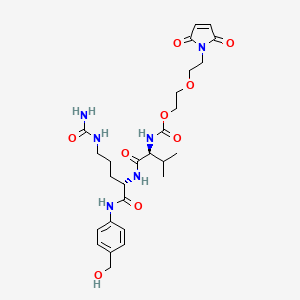
![N'-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide](/img/structure/B12422334.png)
